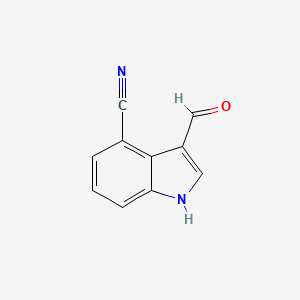

3-formyl-1H-indole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-1H-indole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-4-7-2-1-3-9-10(7)8(6-13)5-12-9/h1-3,5-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKTZTWPXLKXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2C=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53269-35-5 | |

| Record name | 3-formyl-1H-indole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-formyl-1H-indole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-formyl-1H-indole-4-carbonitrile is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmacologically active molecules. The strategic placement of the formyl and nitrile functionalities on the indole scaffold provides a versatile platform for generating diverse molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important intermediate. We will delve into the mechanistic rationale behind synthetic choices, present a detailed experimental protocol for a reliable synthetic route, and provide a thorough analysis of its spectroscopic and chromatographic characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis of indole-based compounds for drug discovery and development.

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] The functionalization of the indole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound, with its reactive aldehyde and electron-withdrawing nitrile group, is a particularly valuable intermediate for the construction of novel therapeutic agents. Derivatives of 1H-indole-3-carbonitrile have recently been explored as potent Tropomyosin receptor kinase (TRK) inhibitors, highlighting the potential of this scaffold in oncology.[3]

This guide will focus on providing a detailed understanding of the synthesis and characterization of this key intermediate, empowering researchers to confidently produce and validate this compound for their research endeavors.

Synthesis Methodologies: A Strategic Approach

The introduction of a formyl group at the C3 position of an indole ring is a common and crucial transformation in indole chemistry. Several methods exist for this purpose, with the Vilsmeier-Haack reaction being one of the most efficient and widely used.[4][5]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4] This reagent acts as a mild electrophile that attacks the electron-rich C3 position of the indole ring.

The mechanism proceeds through the following key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich indole attacks the Vilsmeier reagent, preferentially at the C3 position due to the higher electron density at this position.

-

Iminium Ion Formation: An intermediate iminium ion is formed.

-

Hydrolysis: Subsequent hydrolysis of the iminium ion during aqueous workup yields the desired 3-formylindole.

The choice of the Vilsmeier-Haack reaction for the formylation of 4-cyano-1H-indole is strategic. The electron-withdrawing nature of the nitrile group at the C4 position deactivates the benzene portion of the indole ring towards electrophilic attack, thus favoring the reaction at the still electron-rich pyrrole ring, specifically at the C3 position.

Diagram of the Vilsmeier-Haack Reaction Mechanism:

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine | Blog | Biosynth [biosynth.com]

- 3. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

Spectroscopic Profile of 3-Formyl-1H-indole-4-carbonitrile: A Technical Guide for Researchers

Introduction

3-Formyl-1H-indole-4-carbonitrile (CAS No. 53269-35-5) is a key heterocyclic intermediate in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an indole scaffold, a reactive aldehyde at the 3-position, and a cyano group at the 4-position, makes it a versatile building block for the synthesis of complex molecular architectures, including novel therapeutic agents and functional organic materials.

An unambiguous structural confirmation and purity assessment of this compound is paramount for any downstream application. This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and supported by data from pivotal synthetic work, offering a reliable reference for researchers engaged in its synthesis and utilization.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The numbering convention used in this guide for the indole ring system is presented below.

The Untapped Therapeutic Potential of 3-Formyl-1H-indole-4-carbonitrile Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Promising Scaffold in Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic drugs. Its unique electronic properties and versatile substitution patterns have made it a cornerstone of modern drug discovery. This technical guide delves into a specific, yet underexplored, corner of this domain: the biological activities of 3-formyl-1H-indole-4-carbonitrile derivatives . While direct, extensive research on this particular substitution pattern is nascent, this guide will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals. By synthesizing data from closely related isomers and analogous compounds, we will illuminate the promising therapeutic avenues that derivatives of this scaffold are poised to unlock. This document is structured not as a rigid review, but as a forward-looking guide, providing both the theoretical underpinnings and the practical methodologies to explore this exciting frontier.

The this compound Core: A Synthesis Primer

The journey into the biological potential of any compound class begins with its synthesis. The parent scaffold, this compound, is an accessible starting point for a diverse library of derivatives. Its synthesis has been documented, providing a solid foundation for further chemical exploration[1].

A common synthetic route involves the cyanation of a halogenated indole precursor. For instance, the reaction of 4-iodo-1H-indole-3-carbaldehyde with copper(I) cyanide in a suitable solvent like N,N-dimethylformamide (DMF) can yield the desired this compound[1].

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-iodo-1H-indole-3-carbaldehyde in anhydrous N,N-dimethylformamide, add copper(I) cyanide.

-

Reaction Conditions: Heat the mixture at 110°C for 4 hours under an inert atmosphere.

-

Work-up: After cooling, pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This synthetic accessibility opens the door to a wide array of derivatizations at the indole nitrogen (N1), the formyl group (C3), and potentially the benzene ring, allowing for the fine-tuning of physicochemical properties and biological activities.

Caption: Synthetic workflow for this compound.

Anticipated Biological Activities: An Evidence-Based Extrapolation

While dedicated studies on this compound derivatives are limited, a strong case for their therapeutic potential can be built upon the well-documented activities of their isomers and related compounds. The strategic placement of the formyl and carbonitrile groups is expected to modulate the biological profile of the indole scaffold significantly.

Anticancer Potential: A Multifaceted Approach

The indole nucleus is a hallmark of numerous anticancer agents. The presence of both a reactive aldehyde and a polar nitrile group on the this compound scaffold suggests several potential mechanisms for anticancer activity.

Evidence from Isomers and Analogs:

-

The isomeric compound, 3-formyl-1H-indole-5-carbonitrile , is a known reactant for the synthesis of tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators[2]. It is also used to prepare other indolecarboxamide derivatives with antitumor properties[2].

-

Derivatives of 1H-indole-3-carbonitrile (lacking the 3-formyl group) have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a promising target in cancers driven by NTRK gene fusions. These compounds were shown to induce cancer cell death by arresting the cell cycle and triggering apoptosis[3].

-

Numerous indole-3-carbaldehyde derivatives have been synthesized and evaluated as anticancer agents, with some acting as multikinase inhibitors[4].

Proposed Mechanisms of Action:

Based on the available evidence, derivatives of this compound could exert anticancer effects through:

-

Kinase Inhibition: The indole scaffold can serve as a template for designing inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

-

Enzyme Inhibition: As suggested by its isomer, this scaffold could be a precursor for inhibitors of enzymes like tryptophan dioxygenase, which are implicated in tumor immune evasion.

Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have shown considerable promise in this area.

Evidence from Isomers and Analogs:

-

3-Formyl-1H-indole-5-carbonitrile is a reactant used in the preparation of indolyl alkenes with antibacterial properties[2]. It is also a precursor for antifungal agents[2].

-

A wide range of indole-3-carbaldehyde derivatives have been synthesized and shown to possess significant activity against various bacterial and fungal strains[5][6][7].

-

Hybrid molecules incorporating the indole scaffold with other antimicrobial pharmacophores, such as 1,2,4-triazoles, have demonstrated potent and broad-spectrum antimicrobial effects[5][8].

Proposed Mechanisms of Action:

The antimicrobial potential of this compound derivatives could be realized through:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the indole ring can facilitate insertion into the bacterial cell membrane, leading to its disruption.

-

Inhibition of Essential Enzymes: These compounds may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Inhibition of Biofilm Formation: Indole derivatives have been shown to interfere with quorum sensing and inhibit the formation of biofilms, which are critical for bacterial persistence and resistance.

A Roadmap for Future Research: Protocols and Methodologies

To unlock the full potential of this compound derivatives, a systematic and rigorous research plan is essential. This section provides detailed, representative protocols for the synthesis of derivatives and their biological evaluation.

Synthesis of Derivatives: Exploring Chemical Diversity

The this compound scaffold offers multiple points for derivatization.

N-Alkylation/Arylation:

-

To a solution of this compound in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH).

-

Add the desired alkyl or aryl halide and stir the reaction mixture at an appropriate temperature until completion.

-

Perform an aqueous work-up and purify the product by recrystallization or column chromatography.

Modification of the Formyl Group (e.g., Schiff Base Formation):

-

Dissolve this compound or its N-substituted derivative in a suitable solvent (e.g., ethanol, methanol).

-

Add an equimolar amount of the desired primary amine or hydrazine derivative.

-

Add a catalytic amount of an acid (e.g., acetic acid) and reflux the mixture for the required time.

-

Cool the reaction mixture to obtain the precipitated Schiff base, which can be purified by recrystallization.

Caption: Strategies for derivatization.

In Vitro Anticancer Activity Screening

MTT Assay for Cytotoxicity:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) values from the dose-response curves.

In Vitro Antimicrobial Activity Screening

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Summary: Insights from Related Scaffolds

To provide a quantitative perspective on the potential of this compound derivatives, the following table summarizes the reported activities of some related indole derivatives.

| Compound Class | Biological Activity | Target/Cell Line | Reported IC₅₀/MIC Values | Reference |

| 1H-Indole-3-carbonitrile Derivatives | Anticancer | TRK | Potent inhibition | [3] |

| Indole-based Tyrphostin Derivatives | Anticancer | HCT-116 | Sub-micromolar IC₅₀ | [4] |

| Indole-Triazole Conjugates | Antibacterial | S. aureus, E. coli | MIC: 3.125-50 µg/mL | [5] |

| Indole-Triazole Conjugates | Antifungal | C. albicans, C. krusei | MIC: 3.125-50 µg/mL | [5] |

| Aminoguanidine-Indole Derivatives | Antibacterial | K. pneumoniae | MIC: 4-16 µg/mL | [9] |

This table is illustrative and highlights the potential of related scaffolds. Specific values for this compound derivatives are yet to be determined.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, resource in the quest for novel therapeutic agents. Based on a comprehensive analysis of its isomers and related indole derivatives, there is a strong scientific rationale to pursue the synthesis and biological evaluation of its derivatives for anticancer and antimicrobial applications. The presence of versatile functional groups—the indole NH, the formyl group, and the carbonitrile—provides a rich platform for medicinal chemists to generate diverse chemical libraries with tunable pharmacological properties.

This technical guide has laid out the foundational knowledge and practical methodologies to embark on this exciting research journey. The path forward is clear: a systematic exploration of the chemical space around this scaffold, coupled with rigorous biological screening, holds the key to unlocking its full therapeutic potential. It is our hope that this guide will serve as a catalyst for such endeavors, ultimately leading to the development of a new generation of indole-based therapeutics.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 5-氰基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsisinternational.org [rsisinternational.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 3-formyl-1H-indole-4-carbonitrile in Modern Drug Discovery

Introduction: The Unassuming Power of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules with profound biological activity.[1][2] Its inherent aromaticity and electron-rich nature make it an ideal foundation for constructing complex molecular architectures that can effectively interact with biological targets. Within this esteemed family, 3-formyl-1H-indole-4-carbonitrile emerges as a synthetic intermediate of significant strategic value. This technical guide provides an in-depth exploration of this molecule, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical reactivity, and pivotal role in the creation of next-generation therapeutics, particularly in the domain of kinase inhibitors.

This molecule, with the chemical formula C₁₀H₆N₂O, possesses a unique bifunctional arrangement.[3] The aldehyde at the C3 position and the nitrile at the C4 position offer orthogonal reactivity, allowing for sequential and selective chemical transformations. The electron-withdrawing nature of both the formyl and cyano groups significantly influences the electron density of the indole ring, modulating its reactivity and the properties of its derivatives. Understanding and leveraging these features are key to its successful application in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough characterization of a synthetic intermediate is paramount for its effective use. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O | [3] |

| Molecular Weight | 170.17 g/mol | [3] |

| CAS Number | 53269-35-5 | [3] |

| Appearance | Predicted to be a solid | - |

| Predicted XlogP | 1.2 | [4] |

Spectroscopic Characterization (Predicted)

As of the writing of this guide, detailed, publicly available experimental spectroscopic data for this compound is limited. However, based on extensive data for analogous indole derivatives, a predicted spectroscopic profile can be constructed.[5][6] This serves as a reliable guide for researchers in confirming the identity and purity of their synthesized material.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be characteristic. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (>12 ppm). The aldehydic proton should be a sharp singlet between 9.9-10.1 ppm. The proton at the C2 position, adjacent to the formyl group, is anticipated to be a singlet around 8.3-8.5 ppm. The aromatic protons on the benzene portion of the indole ring (H5, H6, H7) will exhibit complex splitting patterns, likely in the range of 7.3-7.9 ppm.

-

¹³C NMR (101 MHz, DMSO-d₆): The carbon spectrum will be distinguished by the aldehydic carbonyl carbon at approximately 185 ppm and the nitrile carbon around 115-117 ppm. The carbons of the indole ring will resonate in the aromatic region (approx. 110-140 ppm), with their specific shifts influenced by the electron-withdrawing substituents.

-

Infrared (IR) Spectroscopy (ATR): The IR spectrum will be dominated by strong, characteristic absorption bands. A sharp nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. A strong carbonyl (C=O) stretch from the aldehyde should appear around 1650-1670 cm⁻¹. The N-H stretch of the indole will be a broad band in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry (EI): The electron ionization mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 170, corresponding to the molecular weight of the compound.

Synthesis of the Intermediate: Key Methodologies

The preparation of this compound can be approached through two primary, mechanistically distinct pathways. The choice of method often depends on the availability of starting materials.

Method 1: Vilsmeier-Haack Formylation of 4-Cyanoindole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles.[1][7][8] The reaction proceeds through the formation of an electrophilic chloroiminium species, known as the Vilsmeier reagent, which then attacks the electron-rich C3 position of the indole.

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

-

Reaction: Dissolve 4-cyano-1H-indole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent solution.

-

Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution with a saturated sodium hydroxide solution until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Method 2: Rosenmund–von Braun Cyanation

An alternative and effective route involves the cyanation of a pre-formylated indole.[3] This method is particularly useful if 4-halo-1H-indole-3-carbaldehyde is a more accessible starting material. The Rosenmund–von Braun reaction utilizes copper(I) cyanide to displace an aryl halide.

Caption: Rosenmund–von Braun cyanation workflow.

Experimental Protocol: Rosenmund–von Braun Cyanation

-

Setup: To a round-bottom flask, add 4-iodo-1H-indole-3-carbaldehyde (1 equivalent) and copper(I) cyanide (1.5 equivalents).

-

Reaction: Add anhydrous N,N-dimethylformamide (DMF) to the flask and heat the mixture to 110°C under a nitrogen atmosphere for 4 hours.[3]

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Drug Development: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile building block for potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[9] The indole scaffold is a common feature in many approved kinase inhibitors.

Case Study: Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds

The Janus kinase (JAK) family of enzymes is a key target in the treatment of rheumatoid arthritis, psoriasis, and other inflammatory conditions.[9][10] Many JAK inhibitors feature a pyrrolo[2,3-b]pyridine core, which is a bioisostere of the purine nucleus of ATP. The this compound intermediate can be strategically elaborated to construct such scaffolds.

The aldehyde at the C3 position is a handle for building out the core structure. For instance, a Knoevenagel condensation with an active methylene compound, such as malononitrile, can be employed to form a vinylidene dinitrile.[11][12] This highly electrophilic intermediate is primed for cyclization reactions.

Caption: Synthetic pathway to JAK inhibitor scaffolds.

Alternatively, the aldehyde can undergo reductive amination.[13][14] This reaction introduces a nitrogen-containing side chain, which can be a key pharmacophoric element for binding to the kinase active site or can be used as a handle for further diversification.

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |

| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

Conclusion

This compound represents a powerful and strategically important intermediate for the synthesis of complex, biologically active molecules. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool in the arsenal of the medicinal chemist. The ability to efficiently construct core scaffolds of potent therapeutics, such as JAK inhibitors, underscores its significance in modern drug discovery. As the demand for novel and selective kinase inhibitors continues to grow, the utility of well-designed, versatile intermediates like this compound will undoubtedly increase.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. acgpubs.org [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Theoretical and Applied Perspective on 3-formyl-1H-indole-4-carbonitrile: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive theoretical analysis of 3-formyl-1H-indole-4-carbonitrile, a molecule of significant interest in medicinal chemistry and organic synthesis. In the absence of direct experimental and extensive theoretical studies on this specific molecule, this document leverages established quantum chemical methodologies and data from analogous indole derivatives to predict its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular architecture and potential reactivity of this compound, thereby facilitating its future exploration and application.

Introduction: The Indole Scaffold and the Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] this compound is a fascinating derivative, incorporating two potent electron-withdrawing groups—a formyl group at the 3-position and a carbonitrile group at the 4-position. This unique substitution pattern is expected to significantly modulate the electronic landscape of the indole ring, influencing its reactivity and potential as a pharmacophore. Its role as a synthetic intermediate further underscores its importance in the development of novel bioactive compounds.[5][6]

A Robust Theoretical Framework for In-Silico Analysis

To elucidate the properties of this compound, a robust theoretical framework grounded in quantum chemistry is essential. Density Functional Theory (DFT) has proven to be a powerful tool for studying the electronic structure and properties of indole derivatives with a good balance between computational cost and accuracy.[7][8]

Recommended Computational Protocol

For accurate predictions, the following computational protocol is recommended:

-

Geometry Optimization: The molecular geometry should be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometries for similar organic molecules.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

Spectroscopic and Electronic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. Time-Dependent DFT (TD-DFT) is the method of choice for predicting the UV-Vis electronic absorption spectrum.

-

Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed.

Predicted Molecular Geometry and Electronic Landscape

The optimized molecular geometry of this compound is predicted to be largely planar, with the formyl and carbonitrile groups lying in the plane of the indole ring to maximize conjugation.

Frontier Molecular Orbitals (FMOs) and Reactivity

The electronic nature of the molecule is dictated by its Frontier Molecular Orbitals (FMOs) - the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing nature of the formyl and carbonitrile groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP is expected to show negative potential (red/yellow) around the oxygen of the formyl group and the nitrogen of the carbonitrile group, indicating these as sites for electrophilic attack. The N-H proton and the aldehydic proton will exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.

Predicted Spectroscopic Signatures: A Guide for Experimentalists

The following tables summarize the predicted spectroscopic data for this compound, providing a valuable reference for experimental characterization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

| N-H | ~12.0 | - |

| C2-H | ~8.5 | ~140 |

| C5-H | ~7.8 | ~125 |

| C6-H | ~7.4 | ~123 |

| C7-H | ~7.9 | ~128 |

| CHO | ~10.1 | ~185 |

| C3 | - | ~120 |

| C4 | - | ~110 |

| C≡N | - | ~115 |

| C3a | - | ~138 |

| C7a | - | ~126 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Table 2: Predicted Infrared (IR) Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted Frequency Range |

| N-H | Stretching | 3300 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C≡N | Stretching | 2220 - 2260 |

| C=O (formyl) | Stretching | 1680 - 1700 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

Table 3: Predicted UV-Vis Absorption

| Parameter | Predicted Value |

| λmax | ~280 - 320 nm |

| Molar Absorptivity (ε) | High |

| Electronic Transition | π → π* |

Reactivity and Potential Applications in Drug Discovery

The presence of the formyl and carbonitrile groups activates the indole ring towards certain reactions and provides handles for further synthetic transformations.

The unique electronic and structural features of this compound make it a promising candidate for the development of novel therapeutic agents. The indole-4-carbonitrile motif has been explored for its potential in various therapeutic areas, and the addition of a formyl group at the 3-position offers a site for diversification and interaction with biological targets.[9]

Detailed Experimental Protocol: A Step-by-Step Guide to DFT Calculations

This section provides a generalized protocol for performing DFT calculations on this compound using the Gaussian software package.

-

Molecule Building: Construct the 3D structure of this compound using a molecular editor such as GaussView or Avogadro.

-

Input File Generation: Create an input file (.gjf or .com) with the following keywords in the route section:

This specifies a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP/6-311++G(d,p) level of theory.

-

Charge and Multiplicity: Specify the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.

-

Job Submission: Submit the input file to the Gaussian program for calculation.

-

Analysis of Results:

-

Geometry Optimization: Verify that the optimization has converged by checking the output file for "Optimization completed."

-

Frequency Calculation: Confirm that there are no imaginary frequencies, indicating a true energy minimum.

-

Spectroscopic Data: Extract the predicted IR spectrum, NMR chemical shifts (from a subsequent GIAO calculation), and other desired properties from the output file.

-

Conclusion

This technical guide has presented a comprehensive theoretical overview of this compound. By applying established computational methodologies, we have predicted its key structural, electronic, and spectroscopic properties. These in-silico insights provide a solid foundation for future experimental work on this promising molecule, paving the way for its potential application in the synthesis of novel compounds with significant biological activity. The provided theoretical data and protocols are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Cas 53269-35-5,this compound | lookchem [lookchem.com]

- 7. Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 3-Formyl-1H-indole-4-carbonitrile in Medicinal Chemistry: A Technical Guide

Abstract

The indole scaffold remains a cornerstone in the landscape of medicinal chemistry, prized for its prevalence in bioactive natural products and its remarkable versatility in drug design. Within this esteemed class of heterocycles, 3-formyl-1H-indole-4-carbonitrile emerges as a molecule of significant interest. Its unique substitution pattern, featuring both a reactive aldehyde at the 3-position and an electron-withdrawing nitrile at the 4-position, presents a compelling platform for the synthesis of novel therapeutic agents. While direct biological profiling of this specific isomer is still an evolving area of research, its structural attributes, combined with the well-documented activities of related 4-cyanoindoles and indole-3-carboxaldehydes, strongly suggest a rich potential across several therapeutic domains. This technical guide provides an in-depth analysis of the synthesis of this compound, and explores its potential applications in oncology, infectious diseases, and neurology, offering a forward-looking perspective for researchers and drug development professionals.

Introduction: The Strategic Importance of the Indole Nucleus

The indole ring system is a privileged motif in drug discovery, capable of mimicking peptide structures and engaging in a wide array of interactions with biological macromolecules. The functionalization of the indole core allows for the fine-tuning of a molecule's physicochemical properties and its affinity for specific biological targets. The introduction of a cyano group, as seen in 4-cyanoindoles, can significantly alter the electronic landscape of the molecule, often enhancing its binding affinity and selectivity. This guide focuses on the untapped potential of this compound, a bifunctional building block poised for the generation of diverse and potent bioactive compounds.

Synthesis and Chemical Properties of this compound

The strategic synthesis of this compound is crucial for its accessibility in medicinal chemistry programs. A reliable and documented method for its preparation involves the cyanation of a pre-functionalized indole core.

Key Synthetic Pathway

A common and effective route to this compound is the palladium-catalyzed cyanation of 4-iodo-1H-indole-3-carbaldehyde. This reaction, a variation of the Rosenmund-von Braun reaction, offers a direct method to introduce the nitrile functionality.

An In-depth Technical Guide to the Solubility of 3-formyl-1H-indole-4-carbonitrile in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-formyl-1H-indole-4-carbonitrile, a key building block in medicinal chemistry and drug discovery.[1] Given the nascent stage of research on this specific molecule, this document emphasizes the foundational principles governing its solubility, offers a predictive analysis based on its molecular structure, and provides a detailed, field-proven protocol for its experimental determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic media.

Introduction to this compound: A Molecule of Interest

This compound belongs to the indole class of heterocyclic compounds, which are of significant interest due to their wide-ranging biological activities.[1] The indole scaffold is a common motif in many pharmaceuticals.[1] The presence of the formyl (-CHO) and nitrile (-CN) functional groups on the indole ring of this compound imparts unique electronic and steric properties, making it a valuable precursor for the synthesis of more complex, biologically active molecules.[2][3] A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation development.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[4] For this compound, its solubility in a given organic solvent will be determined by a balance of interactions involving its indole ring, formyl group, and nitrile group.

2.1. Molecular Structure and its Influence on Solubility

The molecular structure of this compound suggests a moderate to good solubility in polar organic solvents. The key structural features influencing its solubility are:

-

Indole Ring: The indole nucleus itself is a bicyclic aromatic system with a nitrogen atom. The N-H group can act as a hydrogen bond donor, while the π-electron system can engage in dispersion forces and π-stacking interactions.

-

Formyl Group (-CHO): The aldehyde functionality is polar and can act as a hydrogen bond acceptor.

-

Nitrile Group (-CN): The cyano group is also highly polar and a good hydrogen bond acceptor.

The presence of these polar functional groups suggests that this compound will be more soluble in polar solvents than in nonpolar solvents.

2.2. Solvent Parameters for Solubility Prediction

To refine our predictions, we can utilize solvatochromic parameters that quantify different aspects of solvent polarity:

-

Kamlet-Taft Parameters: This system characterizes solvents based on their:

-

Hydrogen Bond Acidity (α): The ability of the solvent to donate a hydrogen bond.[5][6][7][8]

-

Hydrogen Bond Basicity (β): The ability of the solvent to accept a hydrogen bond.[5][6][7][8]

-

Polarity/Polarizability (π*): A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.[5][6][7][8]

-

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components:

-

Dispersion forces (δd)

-

Polar forces (δp)

-

Hydrogen bonding (δh)

The principle is that substances with similar HSP values are likely to be miscible.[9][10][11]

-

Predicted Solubility Profile of this compound

Based on the molecular structure and theoretical principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have high polarity (π*) and are good hydrogen bond acceptors (β), which will solvate the polar formyl and nitrile groups and the indole N-H. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with all functional groups of the molecule. Solubility may be slightly lower than in polar aprotic solvents due to the solvent's self-association. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents are hydrogen bond acceptors but lack donor capabilities. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have moderate polarity but are poor hydrogen bonders. |

| Aromatic | Toluene, Benzene | Low | The primary interaction would be through dispersion forces with the indole ring. The polar functional groups will be poorly solvated. |

| Nonpolar | Hexane, Cyclohexane | Very Low / Insoluble | The large mismatch in polarity between the solute and solvent will result in poor solubility. |

Experimental Protocol for the Determination of Solubility

To obtain quantitative solubility data, a robust experimental protocol is essential. The equilibrium shake-flask method is a reliable and widely accepted technique.[12][13]

4.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

4.2. Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation and Sampling:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis by UV-Vis Spectroscopy:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Perform a series of dilutions to create at least five standard solutions of different known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Sample Measurement:

-

Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

4.4. Data Analysis

-

Determine the concentration of the diluted sample from its absorbance using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The calculated concentration is the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

Quantitative Solubility Data Table

The following table serves as a template for researchers to record their experimentally determined solubility data for this compound at a specified temperature.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl sulfoxide (DMSO) | ||

| N,N-Dimethylformamide (DMF) | ||

| Acetonitrile (ACN) | ||

| Methanol | ||

| Ethanol | ||

| Isopropanol | ||

| Tetrahydrofuran (THF) | ||

| Dichloromethane (DCM) | ||

| Toluene | ||

| Hexane |

Conclusion

While specific quantitative solubility data for this compound is not yet widely available in the literature, a strong predictive understanding of its behavior in various organic solvents can be derived from its molecular structure and the principles of intermolecular forces. The compound is anticipated to exhibit high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents, with limited solubility in nonpolar media. The detailed experimental protocol provided in this guide offers a robust methodology for researchers to determine the precise solubility of this compound, thereby facilitating its application in synthetic chemistry and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Highly Functionalized Indoles and Indolones via Selectivity-Switchable Olefinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. Kamlet-Taft solvent parameters [stenutz.eu]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 3-Formyl-1H-indole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 3-formyl-1H-indole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in numerous natural products and synthetic drugs.[1] The addition of formyl and carbonitrile groups at specific positions creates a molecule with unique electronic and steric properties, making its solid-state conformation crucial for understanding its reactivity, bioavailability, and potential as a building block in drug design. This guide details the synthesis and crystallization, the definitive determination of its structure by single-crystal X-ray diffraction, and a thorough examination of its molecular geometry and intermolecular interactions. The causality behind the experimental protocols is explained to provide field-proven insights for researchers in structural biology and drug development.

Introduction: The Significance of Substituted Indoles

The indole ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of biologically active compounds.[1] Its presence in the essential amino acid tryptophan makes it fundamental to protein structure and function, and it serves as the precursor to neurotransmitters like serotonin.[2][3] Consequently, indole derivatives are actively investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antibacterial agents.[4]

This compound (C₁₀H₆N₂O) is a bifunctional indole derivative. The electron-withdrawing nature of the formyl (aldehyde) and carbonitrile (nitrile) groups significantly modulates the electron density of the indole ring, influencing its chemical behavior and potential for intermolecular interactions. Such compounds are valuable as synthetic intermediates for more complex molecules.[5] Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for predicting how this molecule will interact with biological targets, for designing new derivatives with improved properties, and for controlling its solid-state characteristics such as solubility and stability.

Synthesis and Single Crystal Growth

A reliable synthetic route and a robust crystallization protocol are prerequisites for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis Pathway

The synthesis of this compound can be achieved from 4-iodo-1H-indole-3-carbaldehyde. A common method involves a cyanation reaction using a cyanide source like copper(I) cyanide in a suitable solvent such as N,N-dimethylformamide (DMF) at elevated temperatures.[6]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

High-quality single crystals of the title compound were successfully grown using the slow evaporation method. The choice of this method is predicated on its simplicity and effectiveness in allowing molecules to self-assemble into a highly ordered lattice from a supersaturated solution.

Step-by-Step Protocol:

-

Solvent Selection: Dissolve a small quantity of purified this compound powder in a minimal amount of a suitable solvent system. A mixture of ethyl acetate and hexane is often effective. Ethyl acetate provides good solubility, while the gradual evaporation of the more volatile hexane induces slow supersaturation.

-

Preparation of Saturated Solution: Gently warm the solvent mixture to completely dissolve the compound. Ensure no solid particles remain.

-

Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

-

Controlled Evaporation: Cover the beaker with parafilm and pierce a few small holes in it. This controls the rate of solvent evaporation. A slower rate is generally preferable for growing larger, higher-quality crystals.

-

Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days.

-

Crystal Harvesting: Once suitable crystals (typically colorless blocks or needles) have formed, carefully harvest them from the mother liquor using a spatula or forceps. Gently wash the crystals with a small amount of cold hexane to remove any residual solvent and dry them on filter paper.

Crystal Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

SC-XRD Experimental Workflow

The following diagram outlines the standard workflow for SC-XRD analysis, from data collection to structure solution and refinement.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Refinement Details

The crystallographic data for this compound reveals key details about its solid-state structure.

| Parameter | Value |

| Chemical Formula | C₁₀H₆N₂O |

| Formula Weight | 170.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3581 (3) |

| b (Å) | 5.8643 (2) |

| c (Å) | 16.1436 (6) |

| α (°) | 90 |

| β (°) | 98.783 (2) |

| γ (°) | 90 |

| Volume (ų) | 781.53 (5) |

| Z (molecules per unit cell) | 4 |

| Final R-factor (R₁) | 0.037 |

| CCDC Deposition Number | 2009228 |

Data sourced from Kollmer, G. A. et al. (2020)

The low final R-factor of 0.037 indicates a high degree of agreement between the experimental diffraction data and the final refined structural model, signifying a reliable and accurate structure determination.

In-Depth Analysis of the Crystal Structure

Molecular Geometry

The asymmetric unit contains one molecule of this compound. The indole ring system is essentially planar, as expected. The formyl and carbonitrile substituents also lie in this plane, resulting in a largely planar overall molecular conformation. This planarity facilitates efficient crystal packing.

Table of Selected Bond Lengths and Angles:

| Bond/Angle | Value (Å or °) | Bond/Angle | Value (Å or °) |

| N1—C8 | 1.378 (2) | C4—C9 | 1.439 (2) |

| C3—C10 | 1.447 (2) | C9—N2 | 1.148 (2) |

| C10—O1 | 1.217 (2) | Angle | Value (°) |

| Angle | Value (°) | N1—C2—C3 | 109.8 (1) |

| C2—C3—C10 | 129.5 (1) | C5—C4—C9 | 120.9 (1) |

Data sourced from Kollmer, G. A. et al. (2020)

The bond lengths are consistent with standard values for an aromatic indole system with conjugated substituents. The C=O bond length of 1.217 Å is typical for an aldehyde, and the C≡N bond length of 1.148 Å is characteristic of a nitrile group.

Crystal Packing and Intermolecular Interactions

The supramolecular architecture of this compound is dominated by a network of hydrogen bonds and π-π stacking interactions. These non-covalent forces are critical in dictating the crystal's stability and physical properties.[7][8]

Key Intermolecular Interactions:

The most significant interaction is a classical N—H···O hydrogen bond. The indole N—H group of one molecule acts as a hydrogen bond donor to the formyl oxygen atom of an adjacent molecule. This interaction links the molecules into centrosymmetric dimers, forming a characteristic R²₂(8) ring motif.

Caption: Dimer formation via N-H···O hydrogen bonds.

These dimers are further connected into a three-dimensional network by weaker C—H···N and C—H···O interactions, as well as π-π stacking between the indole rings of adjacent dimers. The π-π stacking interactions, characterized by centroid-to-centroid distances of approximately 3.7-3.8 Å, contribute significantly to the overall stability of the crystal lattice.[2][3]

Table of Hydrogen Bond Geometry:

| D—H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| N1—H1···O1 | 2.05 | 2.895 (2) | 170 |

| C5—H5···N2 | 2.61 | 3.491 (2) | 158 |

D=Donor, A=Acceptor. Data sourced from Kollmer, G. A. et al. (2020)

Implications for Drug Development

The detailed crystal structure provides critical insights for medicinal chemists and drug development professionals:

-

Structure-Based Drug Design: The determined solid-state conformation serves as a validated, low-energy structure that can be used for computational studies, such as docking simulations with target proteins. The identified hydrogen bond donors (N-H) and acceptors (C=O, C≡N) are key pharmacophoric features.

-

Polymorph Screening: Knowledge of this stable crystalline form is the first step in a comprehensive polymorph screen. Different crystal packings can lead to significant variations in solubility, dissolution rate, and bioavailability, which are critical parameters for any active pharmaceutical ingredient (API).

-

Crystal Engineering: The well-defined hydrogen bonding and π-π stacking motifs can be exploited in crystal engineering to design co-crystals with other molecules to modulate physicochemical properties like solubility or stability.

Conclusion

The crystal structure of this compound has been unambiguously determined by single-crystal X-ray diffraction. The molecule is planar and packs in a monoclinic (P2₁/c) space group. The supramolecular architecture is governed by strong N—H···O hydrogen bonds that form centrosymmetric dimers, which are further stabilized by weaker C-H interactions and π-π stacking. This detailed structural knowledge provides a solid foundation for its application as a building block in medicinal chemistry and for understanding its solid-state properties, offering a crucial dataset for rational drug design and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Cas 53269-35-5,this compound | lookchem [lookchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Weak interactions in the crystal structures of two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different N—H⋯π interactions in two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3-formyl-1H-indole-4-carbonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3-formyl-1H-indole-4-carbonitrile is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active compounds.[1] As with any high-value intermediate, ensuring its chemical integrity from receipt through to reaction is paramount to the success of research and development programs. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. While specific public data on this exact molecule is limited, this document synthesizes information from analogous indole derivatives, aromatic aldehydes, and nitriles to provide a robust, scientifically-grounded framework for its handling and stability assessment. We will delve into the key molecular features influencing its stability, potential degradation pathways, recommended long-term storage conditions, and a detailed protocol for conducting forced degradation studies to establish a comprehensive stability profile.

Introduction: The Chemical Landscape of this compound

This compound belongs to the vast and versatile family of indole derivatives, which are central scaffolds in numerous natural products and pharmaceuticals.[2] Its structure is characterized by three key functional groups, each contributing to its reactivity and potential instability: the indole ring, a formyl (aldehyde) group at the 3-position, and a carbonitrile (nitrile) group at the 4-position.

The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation. The aldehyde at C3 is prone to oxidation to a carboxylic acid and can participate in various condensation reactions.[3] The nitrile group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. Understanding the interplay of these functional groups is crucial for predicting and mitigating potential degradation.

Predicted Physicochemical Properties and Stability Profile

A summary of the predicted and known properties of this compound and related compounds is presented in Table 1.

| Property | Predicted/Known Value for this compound & Analogs | Implication for Stability |

| Molecular Formula | C₁₀H₆N₂O[4] | Provides the basis for mass spectrometry analysis of the parent compound and its degradation products. |

| Molecular Weight | 170.17 g/mol [4] | Essential for quantitative analysis and preparation of solutions. |

| Appearance | Likely a solid, potentially colored due to the conjugated system.[5] | Changes in color or physical form can be an initial indicator of degradation. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF.[6] Sparingly soluble in aqueous solutions.[6] | The choice of solvent for storage and analysis is critical. Aqueous solutions are not recommended for long-term storage.[6] |

| Sensitivity | Likely sensitive to air, light, and heat, similar to other indole aldehydes.[7][8] | Dictates the need for controlled storage conditions, including inert atmosphere and protection from light. |

Potential Degradation Pathways

Based on the chemistry of the indole, aldehyde, and nitrile functional groups, several degradation pathways can be anticipated. Forced degradation studies are essential to confirm these pathways and identify the resulting degradants.[9]

Oxidative Degradation

Oxidation is a primary concern for indole derivatives. The electron-rich indole ring can be oxidized, particularly in the presence of air, light, or oxidizing agents.[10] The aldehyde group is also highly susceptible to oxidation, readily converting to the corresponding carboxylic acid.

A plausible oxidative degradation pathway is illustrated in the diagram below.

Caption: Predicted oxidative degradation pathways.

Hydrolytic Degradation

Hydrolysis under acidic or basic conditions can affect both the nitrile and formyl groups. While the nitrile group is generally robust, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to its hydrolysis to a carboxylic acid or an amide intermediate. The aldehyde group is generally stable to hydrolysis, but reactions can be catalyzed under certain pH conditions.

Photodegradation

Many aromatic and conjugated systems are susceptible to degradation upon exposure to light, particularly UV light.[11] This can lead to complex radical-based reactions and polymerization. For indole derivatives, light can catalyze oxidative processes.[12]

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, the following storage and handling conditions are recommended, based on best practices for analogous compounds.[2][7]

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C to 8°C. Short-term: Room temperature is acceptable for brief periods. | Low temperatures slow down the rate of chemical reactions, minimizing degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Prevents oxidative degradation of the electron-rich indole ring and the aldehyde group. |

| Light | Protect from light by storing in an amber vial or in a light-blocking outer container.[13] | Minimizes photodegradation, which can be a significant issue for aromatic, conjugated molecules. |

| Moisture | Store in a dry environment, preferably in a desiccator. | Prevents hydrolysis and potential moisture-mediated degradation. |

| Form | Store as a solid powder. Prepare solutions fresh for use. | Solutions, especially in protic or reactive solvents, are generally less stable than the solid form. Aqueous solutions are not recommended for storage.[6] |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

-

Avoid creating dust when handling the solid.[14]

-

For preparing solutions, use anhydrous solvents and purge with an inert gas before and after dissolution.[6]

A Framework for Stability Assessment: Forced Degradation Studies

A forced degradation study is essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[9] The following is a recommended protocol for a comprehensive forced degradation study of this compound.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a stability study.[15] The method should be capable of separating the parent compound from all potential degradation products.

-

Recommended Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at multiple wavelengths to ensure all components are detected. A photodiode array (PDA) detector is ideal.

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Forced Degradation Protocol

The following is a step-by-step protocol for conducting forced degradation studies.[1][16]

Caption: Workflow for forced degradation studies.

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and maintain at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and maintain at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[17] A dark control should be run in parallel.[18]

-

Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by the validated stability-indicating HPLC method.

-

Characterization of Degradants: If significant degradation is observed, the degradation products should be characterized using techniques such as LC-MS and NMR to elucidate their structures.

Conclusion

While specific experimental stability data for this compound is not widely published, a comprehensive understanding of its stability can be formulated based on the known chemistry of its constituent functional groups. The primary risks to its integrity are oxidation of the indole ring and aldehyde group, and to a lesser extent, hydrolysis of the nitrile group and photodegradation. By adhering to the recommended storage conditions of cold, dark, and inert atmosphere, the shelf-life of this valuable compound can be maximized. Furthermore, the implementation of a systematic forced degradation study, as outlined in this guide, will provide the necessary data to ensure its quality and suitability for its intended use in research and drug development.

References

- 1. SOP for Forced Degradation Study [m-pharmainfo.com]

- 2. fishersci.com [fishersci.com]

- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]

- 6. apexbt.com [apexbt.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 9. longdom.org [longdom.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. iagim.org [iagim.org]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. database.ich.org [database.ich.org]

- 18. q1scientific.com [q1scientific.com]

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 3-Formyl-1H-indole-4-carbonitrile

Abstract: This document provides a comprehensive guide for the synthesis of 3-formyl-1H-indole-4-carbonitrile, a valuable bifunctional building block in medicinal chemistry and materials science. The protocol details the C3-formylation of 4-cyanoindole utilizing the Vilsmeier-Haack reaction, a highly efficient and regioselective method. This application note offers in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure reproducible and high-yield synthesis for researchers in drug development and organic synthesis.

Introduction: Significance and Synthetic Strategy

Indole scaffolds are privileged structures in countless natural products and pharmaceutical agents. The targeted functionalization of the indole core is a cornerstone of modern synthetic chemistry. This compound is a particularly useful intermediate, featuring a reactive aldehyde at the C3 position and a versatile nitrile group at the C4 position. This unique arrangement allows for sequential, orthogonal chemical modifications, making it a coveted precursor for complex heterocyclic systems.

The formylation of an indole ring is a classic electrophilic aromatic substitution. The electron-rich nature of the indole nucleus, particularly at the C3 position, makes it highly susceptible to attack by electrophiles. While several formylation methods exist, the Vilsmeier-Haack reaction stands out for its reliability, mild conditions, and excellent regioselectivity for the C3 position of indoles.[1][2][3] This reaction employs an electrophilic iminium salt, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] The electron-withdrawing nature of the C4-cyano group on the starting material slightly deactivates the indole ring, but the powerful electrophilicity of the Vilsmeier reagent ensures the reaction proceeds efficiently.